4-Cyano-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMSTJTAWACNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343580 | |
| Record name | 4-Cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164149-28-4 | |
| Record name | 4-Cyano-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164149-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 2 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation
The ¹H and ¹³C NMR spectra serve to confirm the core carbon-hydrogen framework of 4-Cyano-2-fluorobenzoic acid.
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, each proton is chemically unique. The proton adjacent to the fluorine atom (H-3) would likely appear as a triplet due to coupling with the adjacent fluorine and H-5. The proton between the cyano and fluorine groups (H-5) would be expected to show a doublet of doublets due to coupling with H-3 and H-6. The proton adjacent to the carboxylic acid group (H-6) would likely appear as a doublet of doublets from coupling to H-5 and the fluorine atom. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding and chemical exchange.
Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each of the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The carboxylic carbon (C=O) is expected at the lowest field (δ ≈ 165-175 ppm). docbrown.info The carbon of the cyano group (-C≡N) typically resonates in the range of δ ≈ 115-125 ppm. oregonstate.edu The six aromatic carbons will appear between δ ≈ 110-170 ppm. The carbon directly bonded to the highly electronegative fluorine atom (C-2) will show a large downfield shift and exhibit a strong one-bond carbon-fluorine coupling (¹JCF). The other aromatic carbons will also display smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing further confirmation of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | -COOH | > 10 | Broad Singlet |
| ¹H | Aromatic | 7.5 - 8.5 | Multiplets |
| ¹³C | -C OOH | 165 - 175 | Singlet (or doublet due to C-F coupling) |
| ¹³C | C -F | 160 - 170 | Doublet (large ¹JCF) |
| ¹³C | Aromatic C-H, C-COOH, C-CN | 110 - 140 | Doublets (due to C-F coupling) |
| ¹³C | -C N | 115 - 125 | Singlet (or doublet due to C-F coupling) |
Fluorine-19 (¹⁹F) NMR for Elucidating Fluorine Environment and Interactions
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly probing the fluorine atom's local environment. alfa-chemistry.com With a 100% natural abundance and a large gyromagnetic ratio, ¹⁹F provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electronic effects of the neighboring cyano and carboxylic acid groups. For 2-fluorobenzoic acid, the ¹⁹F signal appears around -114 ppm. nih.gov The presence of the electron-withdrawing cyano group at the para position in this compound would likely shift this signal. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6), confirming its position on the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is dominated by absorptions from the carboxylic acid, cyano, and fluoro-substituted aromatic moieties. A key feature is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. stmarys-ca.edu The C=O stretching vibration of the carboxyl group typically appears as a very strong, sharp band around 1700 cm⁻¹. stmarys-ca.edu Another prominent and diagnostically important band is the sharp, strong absorption from the C≡N (nitrile) stretch, expected around 2230-2240 cm⁻¹. rasayanjournal.co.in The C-F stretch gives rise to a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range, while aromatic C-H stretches appear above 3000 cm⁻¹. rasayanjournal.co.in
Table 2: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C≡N Stretch | Nitrile | 2230 - 2240 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Very Strong, Sharp |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Carboxylic Acid | 1200 - 1300 | Strong |
| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is complementary to FT-IR, providing strong signals for non-polar, symmetric vibrations. ias.ac.in For this compound, the C≡N stretching vibration is expected to be very intense in the Raman spectrum, appearing near 2239 cm⁻¹, similar to its position in the IR spectrum. rasayanjournal.co.in The symmetric "breathing" modes of the aromatic ring, which involve the concerted expansion and contraction of the C-C bonds, typically give rise to strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹ and 1600 cm⁻¹. These signals are highly characteristic of the substituted benzene core. The C=O stretch is also Raman active, though often less intense than in the IR spectrum. The non-polar C-C bonds of the ring and the C-CN bond also contribute to the rich fingerprint region of the Raman spectrum.
Table 3: Key Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | Nitrile | ~2239 | Very Strong |
| C=C Ring Stretch | Aromatic | ~1600 | Strong |
| Ring Breathing Mode | Aromatic | ~1000 | Strong |
| C=O Stretch | Carboxylic Acid | ~1680 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which allows for the unambiguous validation of its elemental formula. nih.govcsic.es For this compound, the molecular formula is C₈H₄FNO₂. guidechem.comsigmaaldrich.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confirmed with high confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₄FNO₂ |
| Nominal Mass | 165 u |
| Calculated Monoisotopic Mass | 165.02261 u |
| Expected [M+H]⁺ Ion (m/z) | 166.03039 |
| Expected [M-H]⁻ Ion (m/z) | 164.01483 |
X-ray Crystallography and Crystal Engineering of this compound Co-crystals and Complexes
Crystal engineering is the rational design of functional solid-state structures from molecular or ionic building blocks, held together by intermolecular interactions. For this compound, its functional groups—a carboxylic acid, a cyano group, and a fluorine atom—are key to forming predictable supramolecular assemblies, or "synthons," with other molecules (co-formers) to create co-crystals and complexes with tailored properties.
For a hypothetical co-crystal of this compound, an SCXRD analysis would yield a set of crystallographic data. This data precisely defines the unit cell—the basic repeating unit of the crystal—and the symmetry of the crystal system.
Interactive Data Table: Illustrative Crystallographic Data for a Co-crystal
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension along the a-axis. | 11.78 |
| b (Å) | Unit cell dimension along the b-axis. | 4.03 |
| c (Å) | Unit cell dimension along the c-axis. | 27.62 |
| β (°) | Angle of the unit cell beta-axis. | 92.73 |
| Volume (ų) | The volume of the unit cell. | 1311.6 |
| Z | Number of formula units per unit cell. | 4 |
The structure and stability of co-crystals are dictated by non-covalent intermolecular interactions. The functional groups on this compound make it an excellent candidate for forming robust and directional interactions.
Hydrogen Bonding: The carboxylic acid group (-COOH) is a powerful hydrogen bond donor (the -OH part) and acceptor (the C=O part). This allows it to form strong and predictable hydrogen bonds. For instance, it can form a classic "acid-acid" dimer with another molecule of itself or a heteromeric "acid-base" synthon with a co-former containing a suitable acceptor site, like a pyridine (B92270) nitrogen. The cyano group (-C≡N) and the fluorine atom (-F) can also act as weak hydrogen bond acceptors.
π-Stacking: The benzene ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where aromatic rings stack on top of each other (either face-to-face or offset), are crucial for the stabilization of crystal packing, often leading to the formation of columnar or layered architectures.
In a co-crystal, these interactions would create a complex three-dimensional supramolecular network, holding the this compound and its co-former molecules in a specific, ordered arrangement.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. scirp.orgmdpi.com The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface and generating 2D "fingerprint plots," researchers can break down the complex network of interactions into the percentage contribution of each type of atomic contact.
For a co-crystal of this compound, this analysis would provide quantitative insights into the crystal packing. For example, it could reveal the relative importance of hydrogen bonds versus π-stacking interactions in stabilizing the structure.
Interactive Data Table: Illustrative Hirshfeld Surface Interaction Contributions
Note: This table represents the type of quantitative data generated from a Hirshfeld surface analysis. The values are hypothetical examples for illustrative purposes, as specific experimental data for this compound co-crystals were not found.
| Interaction Type | Description | Example Contribution (%) |
| H···H | Represents contacts between hydrogen atoms; often the largest contributor. | 45.2% |
| C···H / H···C | Contacts involving carbon and hydrogen, including C-H···π interactions. | 20.2% |
| O···H / H···O | Primarily represents hydrogen bonding involving oxygen. | 15.8% |
| N···H / H···N | Represents hydrogen bonding involving the nitrogen of the cyano group. | 11.0% |
| F···H / H···F | Contacts involving the fluorine atom, often weak hydrogen bonds. | 3.5% |
| C···C | Represents π-π stacking interactions between aromatic rings. | 2.1% |
| Others | Other minor contacts (e.g., O···C, N···C). | 2.2% |
This quantitative breakdown is invaluable for understanding the forces that govern crystal formation and for the rational design of new co-crystals with desired physical and chemical properties. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Cyano 2 Fluorobenzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for studying the electronic structure and properties of molecules. DFT calculations allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a fundamental understanding of a compound's chemical behavior.
DFT calculations are employed to determine the optimized molecular geometry of 4-cyano-2-fluorobenzoic acid and to analyze its electronic properties. These studies involve calculating the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For substituted benzoic acids, these orbital energies are influenced by the electronic nature of the substituents (cyano and fluoro groups).
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms of the benzene (B151609) ring, the carboxylic group, and the cyano group will have varied partial positive charges. This charge distribution is fundamental to understanding intermolecular interactions.
Table 1: Representative Theoretical Electronic Properties for Substituted Benzoic Acids
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.0 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.5 to 3.5 Debye |
Note: The values presented are illustrative for this class of compounds and would require specific DFT calculations for this compound.
The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool derived from DFT calculations that visualizes the charge distribution around a molecule. It is mapped onto a surface of constant electron density, using a color scale to indicate regions of different electrostatic potential.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group.
Blue regions represent positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. These are typically found around the hydrogen atom of the carboxylic acid.
Green regions denote neutral or near-zero potential.
The EPS map provides a clear picture of the molecule's reactive sites. For instance, the negative potential on the carboxylate oxygen atoms indicates their role in hydrogen bonding and coordination to metal ions. The map is instrumental in predicting how the molecule will interact with other reagents, solvents, and biological receptors. nih.gov
DFT calculations are essential for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them.
A transition state is a high-energy configuration along the reaction pathway that represents the energy barrier that must be overcome for the reaction to proceed. DFT can be used to calculate the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For example, in studying the synthesis or derivatization of this compound, DFT can be used to model the step-by-step mechanism, characterizing any intermediates and calculating the activation energies for each step. This allows chemists to understand the reaction's feasibility, predict the most likely pathway, and devise strategies to optimize reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for analyzing the conformational flexibility of this compound and the significant influence of the surrounding solvent.
In MD simulations, the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water, ethanol). The simulation tracks the trajectory of each atom over a period, providing insights into:
Conformational Preferences: The benzene ring is rigid, but the carboxylic acid group can rotate. MD simulations can explore the preferred orientation of the -COOH group relative to the ring and the fluoro substituent.
Solvent Structuring: The simulations show how solvent molecules arrange themselves around the solute. Polar solvent molecules are expected to form hydrogen bonds with the carboxylic acid group and interact with the polar cyano and fluoro groups.
Solvation Free Energy: By calculating the energy of interaction between the solute and solvent, MD can predict the solubility and stability of this compound in different media. Studies on the closely related 4-cyanobenzoic acid have used this method to correlate solvation free energy with experimental solubility. researchgate.net
pKa Estimation and Protonation State Analysis in Varied Chemical Environments
The acid dissociation constant (pKa) is a critical physicochemical property of this compound, as it determines its ionization state at a given pH. The protonation state (whether the carboxylic acid is in its neutral -COOH form or anionic -COO⁻ form) profoundly affects the molecule's solubility, reactivity, and biological interactions.
Computational methods, often combining DFT with continuum solvation models (like the Polarizable Continuum Model, PCM), can reliably predict pKa values. rdd.edu.iq The calculation involves computing the Gibbs free energy change for the deprotonation reaction in solution. kyushu-u.ac.jpnih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. acs.org
The electron-withdrawing nature of the cyano and fluoro groups is expected to increase the acidity (lower the pKa) of this compound compared to unsubstituted benzoic acid (pKa ≈ 4.2). Computational analysis allows for a quantitative estimation of this effect and can predict how the pKa might change in different solvent environments (e.g., water vs. ethanol/water mixtures). researchgate.net
Table 2: Comparison of Experimental and Computationally Predicted pKa Values for Benzoic Acid Derivatives
| Compound | Substituent(s) | Experimental pKa | Predicted pKa (Illustrative) |
|---|---|---|---|
| Benzoic Acid | None | 4.20 | 4.25 |
| 4-Fluorobenzoic Acid | 4-F | 4.14 | 4.18 |
| 4-Cyanobenzoic Acid | 4-CN | 3.55 | 3.60 |
Note: This table illustrates the typical accuracy of computational pKa prediction methods. A specific calculation would be needed for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov For a class of compounds like fluorinated benzoic acid derivatives, QSAR can be used to predict their activity as, for example, enzyme inhibitors or antimicrobial agents.
The development of a QSAR model involves several steps:
Data Set Collection: A set of fluorinated benzoic acid derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated that encode its structural, physical, and chemical properties. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges from DFT), steric descriptors (e.g., molecular volume), and hydrophobicity descriptors (e.g., logP). nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(logP) - c2(LUMO Energy) + c3*(Dipole Moment)
Such a model for fluorinated benzoic acid derivatives could reveal that high biological activity is associated with specific ranges of hydrophobicity and certain electronic features, providing a rational basis for designing new, more potent compounds.
Topological Analysis of Electron Density
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the topological analysis of the electron density of this compound using methods such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), or Localized Orbital Locator (LOL).
While these computational techniques are powerful tools for elucidating chemical bonding, non-covalent interactions, and the spatial localization of electrons within a molecule, it appears that detailed research applying these specific analyses to this compound has not been published in the available literature.
Theoretical investigations using these methods would be expected to provide valuable insights into the electronic structure of this molecule. For instance, an ELF analysis could reveal the locations of covalent bonds and lone pairs with high electron localization. Similarly, an RDG analysis would be instrumental in identifying and characterizing non-covalent interactions, which are crucial for understanding the crystal packing and intermolecular interactions of this compound. A Localized Orbital Locator analysis could further refine the understanding of electron pair localization, offering a detailed picture of the bonding and electronic environment.
Although no specific data tables or detailed research findings for this compound can be presented, the principles of these analytical methods suggest that such a study would provide a deeper understanding of its chemical behavior and properties. Future computational studies are warranted to fill this gap in the scientific literature.
Reactivity Mechanisms and Advanced Organic Transformations Involving 4 Cyano 2 Fluorobenzoic Acid
Nucleophilic Aromatic Substitution Reactions at Fluorine and Cyano Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic rings. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
In 4-cyano-2-fluorobenzoic acid, the aromatic ring is rendered electron-deficient by the powerful electron-withdrawing effects of the cyano group (para to the fluorine) and the carboxylic acid group (ortho to the fluorine). This electronic arrangement strongly activates the ring towards nucleophilic attack, particularly at the carbon atom bearing the fluorine atom. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds via an addition-elimination pathway. A nucleophile first attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho-carboxylic acid and para-cyano groups. In the subsequent, typically rapid step, the leaving group (fluoride ion) is eliminated, restoring the ring's aromaticity and yielding the substituted product. stackexchange.com
Common nucleophiles used in these reactions include alkoxides, phenoxides, thiophenols, and amines, leading to the formation of a diverse range of derivatives.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| RO⁻ (Alkoxide) | 4-Cyano-2-alkoxybenzoic acid | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |
| R₂NH (Amine) | 4-Cyano-2-(dialkylamino)benzoic acid | Heat, often with a base in a polar solvent |
| RS⁻ (Thiolate) | 4-Cyano-2-(alkylthio)benzoic acid | Base (e.g., K₂CO₃), polar aprotic solvent |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form various derivatives. google.comgoogle.com
This compound can be converted into its corresponding esters through several methods, most commonly the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it forms, or a large excess of the alcohol is used. organic-chemistry.org
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
| Alcohol Reagent | Ester Product Name | Catalyst |
|---|---|---|
| Methanol (CH₃OH) | Methyl 4-cyano-2-fluorobenzoate | H₂SO₄ |
| Ethanol (CH₃CH₂OH) | Ethyl 4-cyano-2-fluorobenzoate | H₂SO₄ |
| Propan-2-ol ((CH₃)₂CHOH) | Isopropyl 4-cyano-2-fluorobenzoate | TsOH |
The carboxylic acid functional group can be readily converted into more reactive intermediates, such as acid halides, which are precursors for the synthesis of amides. google.comgoogle.com The formation of an acid chloride is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once formed, the highly electrophilic 4-cyano-2-fluorobenzoyl chloride can react with a wide range of primary or secondary amines to produce the corresponding amides in high yield. This two-step process is a common and efficient method for amide synthesis.
Alternatively, direct amidation can be accomplished by using peptide coupling reagents. These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), activate the carboxylic acid in situ, allowing it to react directly with an amine to form the amide bond without the need to isolate an acid halide intermediate. chemistrysteps.com Recently, catalysts like titanium tetrafluoride (TiF₄) have also been shown to be effective for the direct amidation of carboxylic acids. researchgate.net
Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can be transformed into amines, aldehydes, or other carboxylic acids through reduction or hydrolysis. libretexts.org
The cyano group of this compound can be reduced to a primary amine (an aminomethyl group). youtube.com This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C), is another widely used method for this reduction. youtube.comresearchgate.net
Partial reduction of the nitrile to an aldehyde is also possible. This is typically accomplished using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction is carefully controlled to add only one equivalent of hydride to the nitrile, which upon hydrolysis yields the aldehyde.
| Reagent(s) | Product Functional Group | Product Name |
|---|---|---|
| 1. LiAlH₄; 2. H₂O | Primary Amine | (4-(Aminomethyl)-3-fluorophenyl)methanol* |
| H₂, Raney Ni or Pd/C | Primary Amine | 4-(Aminomethyl)-2-fluorobenzoic acid |
| 1. DIBAL-H (low temp); 2. H₂O | Aldehyde | 2-Fluoro-4-formylbenzoic acid |
*Note: LiAlH₄ will also reduce the carboxylic acid to an alcohol.
The cyano group can undergo hydrolysis under either acidic or basic conditions. chemguide.co.uklibretexts.org The reaction proceeds in two stages: the nitrile is first hydrolyzed to a primary amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.combyjus.com
Partial hydrolysis to yield 4-carbamoyl-2-fluorobenzoic acid can sometimes be achieved by using milder reaction conditions, such as carefully controlled acid concentrations or temperatures. chemistrysteps.comlibretexts.org However, stopping the reaction at the amide stage can be challenging as the conditions required to hydrolyze the nitrile often lead to the hydrolysis of the resulting amide as well. chemistrysteps.com
Complete hydrolysis, achieved by heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH), will convert the cyano group into a second carboxylic acid group. chemguide.co.uklibretexts.org This results in the formation of 2-fluoro-1,4-benzenedicarboxylic acid (2-fluoroterephthalic acid). If basic hydrolysis is used, the product is initially the dicarboxylate salt, which must be subsequently acidified to yield the free dicarboxylic acid. chemguide.co.uklibretexts.org
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the cumulative electronic effects of its three substituents: the carboxylic acid (-COOH), the fluorine (-F), and the cyano (-CN) groups. The positions for incoming electrophiles are dictated by the directing nature of these groups and their influence on the stability of the intermediate carbocation (the arenium ion).
The directing effects of the individual substituents are as follows:
Carboxylic Acid (-COOH) group: This group is deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to itself.
Cyano (-CN) group: Similar to the carboxylic acid group, the cyano group is strongly deactivating and a meta-director. youtube.com It exerts a powerful electron-withdrawing effect through resonance and induction.
Fluorine (-F) atom: As a halogen, fluorine is deactivating due to its strong inductive electron withdrawal. libretexts.org However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when substitution occurs at the ortho and para positions. unizin.orgpressbooks.pub
In this compound, the substituents are located at positions 1 (-COOH), 2 (-F), and 4 (-CN). The available positions for substitution are C3, C5, and C6.
Position C3: This position is ortho to the fluorine atom and meta to both the carboxylic acid and cyano groups.
Position C5: This position is meta to the fluorine atom, ortho to the cyano group, and para to the carboxylic acid group.
Position C6: This position is ortho to the carboxylic acid group and meta to the cyano group.
The powerful meta-directing and deactivating nature of the cyano and carboxylic acid groups strongly disfavors substitution at the positions ortho and para to them (C3, C5, C6 relative to -COOH; C3 and C5 relative to -CN). The fluorine atom, while deactivating, directs towards its ortho (C3) and para (C5) positions.
Considering these competing effects, the most likely position for electrophilic attack is C3. This position is activated by the ortho-directing fluorine atom through resonance stabilization of the intermediate, and it is simultaneously the meta position for both of the strongly deactivating -COOH and -CN groups. Substitution at C5 would be para to the fluorine, but it is also ortho to the strongly deactivating cyano group, which is highly unfavorable. Substitution at C6 is ortho to one deactivating group (-COOH) and meta to another (-CN), without any stabilizing effect from the fluorine, making it the least likely position for attack. Therefore, electrophilic aromatic substitution on this compound is predicted to show high regioselectivity for the C3 position.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Deactivating | Meta (to C3, C5) |
| -F | 2 | Deactivating | Ortho, Para (to C3, C5) |
| -CN | 4 | Deactivating | Meta (to C3, C6) |
Bioorthogonal Reactivity and Kinetics in Chemical Biology Contexts
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. semanticscholar.org These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. eurjchem.com Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder reactions. nih.gov
A thorough review of scientific literature reveals no specific studies detailing the bioorthogonal reactivity and kinetics of this compound. This compound has not been reported as a probe or labeling agent in chemical biology contexts. However, an analysis of its functional groups allows for a theoretical consideration of its potential, or lack thereof, in such applications.
The key functional groups of this compound are the carboxylic acid, the cyano (nitrile) group, and the carbon-fluorine bond.
Carboxylic Acid: While ubiquitous in biological systems, carboxylic acids can participate in condensation reactions, but these are generally not considered bioorthogonal due to the need for activating agents and the prevalence of these groups in nature.
Cyano (Nitrile) Group: Nitriles are relatively rare in mammals and can exhibit bioorthogonal reactivity in specific contexts. For example, the condensation between 2-cyanobenzothiazole and a terminal cysteine residue is a known bioorthogonal reaction used for protein ligation. However, the simple phenylnitrile structure in this compound does not possess the specific reactivity of more complex systems like cyanobenzothiazoles and is generally considered stable and unreactive under physiological conditions.
Carbon-Fluorine Bond: The C-F bond is exceptionally stable and generally unreactive in biological systems, which is a primary reason for the use of fluorinated compounds in medicinal chemistry to block metabolic degradation.
Given the general stability and lack of specific bioorthogonal handles, this compound is not an ideal candidate for direct application in bioorthogonal labeling strategies. Its primary value in related fields is as a synthetic intermediate for the construction of more complex, biologically active molecules. guidechem.comthermofisher.com
Catalytic Applications in Cross-Coupling and Other Metal-Mediated Transformations
This compound is not typically employed as a catalyst itself but serves as a valuable substrate and building block in a variety of metal-mediated transformations. guidechem.com Its structure, featuring a carboxylic acid and a carbon-fluorine bond, allows it to participate in advanced organic reactions, particularly palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry.
Suzuki-Miyaura Coupling: While the C-F bond can be used in cross-coupling, it is generally less reactive than C-Br or C-I bonds. More commonly, derivatives of this compound, such as the corresponding aryl bromides or triflates, would be used in Suzuki-Miyaura reactions. pku.edu.cn However, there is growing interest in the direct C-H activation or decarboxylative coupling of benzoic acids. In a decarboxylative variant, the carboxylic acid group itself can be replaced by another functional group, coupling with partners like boronic acids. researchgate.net This represents an atom-economical alternative to traditional cross-coupling of haloarenes.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org Similar to the Suzuki-Miyaura coupling, this reaction typically involves an aryl halide or triflate. A synthetic route could involve the conversion of the carboxylic acid to a different leaving group or, more directly, using a related bromo- or chloro-substituted cyanofluorobenzene derivative in a palladium-catalyzed reaction with a primary or secondary amine. The presence of the electron-withdrawing cyano and fluoro groups can influence the reactivity of the aryl ring in the key oxidative addition step of the catalytic cycle. libretexts.org
Decarboxylative Cross-Coupling: A significant area of modern organic synthesis is the use of carboxylic acids as substrates in decarboxylative cross-coupling reactions. dntb.gov.ua In these transformations, a transition metal catalyst, often copper or palladium, facilitates the extrusion of CO2 and the formation of a new bond at the ipso-carbon. researchgate.net this compound could potentially be a substrate for such reactions, allowing for the direct formation of a new carbon-carbon or carbon-heteroatom bond in place of the carboxylic acid moiety, thus avoiding the need for pre-functionalization to an organohalide.
The utility of this compound in these transformations makes it a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. chemdad.com
| Transformation Type | Role of this compound | Potential Coupling Partner | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling (Decarboxylative) | Arylating Agent (Substrate) | Arylboronic Acid | Palladium (Pd) or Copper (Cu) |
| Buchwald-Hartwig Amination (via derivative) | Aryl Halide Precursor | Primary/Secondary Amine | Palladium (Pd) with Phosphine Ligand |
| Decarboxylative Coupling | Substrate | Various (e.g., Alkynes, Alkenes) | Palladium (Pd), Copper (Cu), or Silver (Ag) |
Applications of 4 Cyano 2 Fluorobenzoic Acid As a Key Intermediate in Chemical Synthesis
Pharmaceutical Intermediates and Drug Discovery Research
The structural motifs present in 4-Cyano-2-fluorobenzoic acid are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano and carboxylic acid groups serve as versatile handles for further chemical modification.
Precursors for S₁P₁ Receptor Agonists and Alzheimer's Disease Drug Candidates
This compound serves as a crucial precursor in the synthesis of important pharmaceutical agents, including agonists for the Sphingosine-1-phosphate receptor 1 (S₁P₁) and drug candidates for Alzheimer's disease. The related compound, 4-Cyano-2-fluorobenzyl alcohol, is directly synthesized from this compound and is a key intermediate for these therapeutic molecules. For instance, it is utilized in the synthesis of BMS-708163, a gamma-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease.
S₁P₁ receptor agonists are a class of drugs used in treating autoimmune diseases like multiple sclerosis. They function by modulating the immune system to prevent it from attacking the body's own tissues. The synthesis of complex S₁P₁ receptor agonists often involves intermediates derived from fluorinated benzoic acids.
Table 1: Examples of Therapeutic Areas Involving this compound Derivatives
| Therapeutic Area | Target/Drug Candidate | Role of this compound |
|---|---|---|
| Neurology | Alzheimer's Disease (e.g., BMS-708163) | Serves as a precursor for key synthetic intermediates. |
Synthesis of Bioorthogonal Probes and Radiotracers for Imaging
While direct applications of this compound in bioorthogonal probes are not extensively documented, the closely related class of fluorobenzoic acids are vital in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful imaging technique that allows for the visualization and study of physiological processes in the body using molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 ([¹⁸F]).
Derivatives of fluorobenzoic acid are among the most common reagents for radiolabeling peptides and other biomolecules. [¹⁸F]fluorobenzoic acid derivatives, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), are widely used as prosthetic groups. These molecules are first synthesized with the [¹⁸F] isotope and then conjugated to a biological molecule of interest, such as a peptide or antibody, allowing it to be tracked in the body via PET scan. This modular or "building block" approach is a cornerstone of modern radiopharmaceutical chemistry. The synthesis of these building blocks often starts from precursors that can undergo nucleophilic radiofluorination.
Table 2: Key Prosthetic Groups for PET Tracer Synthesis Derived from Fluorobenzoic Acids
| Prosthetic Group | Full Name | Application | Radiochemical Yield (Typical) |
|---|---|---|---|
| [¹⁸F]SFB | N-succinimidyl-4-[¹⁸F]fluorobenzoate | Peptide and antibody labeling | 25-53% |
Building Block for Novel Antimicrobial and Antifungal Agents (based on related fluorobenzoic acids)
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Derivatives of fluorobenzoic acids have been extensively explored for the development of new antimicrobial and antifungal agents.
Research has demonstrated that various derivatives synthesized from fluorobenzoic acids exhibit significant biological activity:
Hydrazones: A series of hydrazide hydrazones prepared from 4-fluorobenzoic acid hydrazide have been evaluated as potential antimicrobial agents.
Amides: Amides synthesized from ortho-, meta-, and para-fluorobenzoic acids have shown pronounced antibacterial activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria. Some of these compounds also exhibit antifungal activity against yeasts like Candida albicans.
Quinazolines: Novel antifungal agents have been developed from fluorinated precursors. For example, 6-fluoro-4-quinazolinol, prepared by the cyclization of 2-amino-5-fluorobenzoic acid, has been used to synthesize derivatives with high inhibitory effects against fungi such as Fusarium oxysporum. These compounds were found to interfere with the integrity of the fungal cell membrane.
These studies underscore the utility of the fluorobenzoic acid scaffold as a foundational structure for generating new classes of antimicrobial and antifungal compounds to combat infectious diseases.
Agrochemical Synthesis and Herbicide Derivatives
This compound and its related precursors are important intermediates in the agrochemical industry, particularly for the synthesis of modern herbicides.
Synthesis of Cyhalofop and Related Herbicides
This compound is structurally related to a key component in the synthesis of Cyhalofop-butyl, an aryloxyphenoxypropionate herbicide used to control grass weeds, primarily in rice cultivation.
The chemical name for Cyhalofop-butyl is (R)-2-[4-(4-cyano-2-fluorophenoxy) phenoxy] butyl propionate. The synthesis involves creating the characteristic "4-cyano-2-fluorophenoxy" ether linkage. A common synthetic route involves the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid with 3,4-difluorobenzonitrile. In this nucleophilic aromatic substitution reaction, the phenoxy group displaces the fluorine atom at the 3-position of the difluorobenzonitrile ring, yielding the core structure of Cyhalofop. The resulting intermediate, (R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acid, is then esterified to produce the final active ingredient, Cyhalofop-butyl. This synthesis pathway highlights the importance of the 2-fluoro-4-cyanophenyl moiety, for which this compound is a representative precursor, in constructing this class of selective herbicides.
Advanced Materials Science Applications
The unique electronic properties endowed by the cyano and fluoro substituents make this compound a molecule of interest for the field of advanced materials science, although its direct applications are less documented than its role in life sciences. Its potential lies in its use as a precursor for molecules with specific optical or electronic properties, such as liquid crystals and specialty polymers.
The combination of a polar cyano group and a highly electronegative fluorine atom on a rigid benzene (B151609) ring can lead to molecules with large dipole moments. This is a critical feature in the design of liquid crystals (LCs). For example, the cyanobiphenyl scaffold is a foundational component of many nematic liquid crystals used in display technologies. The introduction of lateral fluorine atoms is a common strategy to tune the dielectric anisotropy and other physical properties of LC materials. Therefore, this compound represents a potential building block for synthesizing new liquid crystalline materials with tailored properties for advanced display and sensor applications. Furthermore, its presence in the synthesis of dyestuffs indicates its utility in creating organic molecules with specific chromophoric properties.
Contribution to Polymer and Coating Development with Enhanced Properties
This compound serves as a valuable building block in organic synthesis. Its structure, featuring a reactive carboxylic acid group and the presence of fluorine, suggests its potential as a monomer or modifier in the synthesis of high-performance polymers and coatings. The incorporation of fluorine-containing moieties into polymer backbones is a well-established strategy for enhancing material properties.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional stability. Polymers derived from fluorinated monomers typically exhibit improved characteristics compared to their non-fluorinated analogues. While specific examples detailing the polymerization of this compound were not prominent in the surveyed literature, the properties its chemical structure would be expected to confer upon a polymer are well understood. The presence of the fluorinated phenyl ring can lead to materials with low surface energy, high thermal stability, and increased resistance to chemical degradation and oxidation. The polar cyano group could further influence properties such as solubility, adhesion, and dielectric constant.
Table 1: Potential Property Enhancements in Polymers by Fluorine Incorporation
| Property | Enhancement Effect |
|---|---|
| Thermal Stability | Increased resistance to heat-induced degradation. |
| Chemical Resistance | Reduced susceptibility to acids, bases, and organic solvents. |
| Weatherability | Enhanced durability against UV radiation and environmental exposure. |
| Surface Energy | Lowered surface tension, leading to hydrophobicity and oleophobicity. |
| Friction Coefficient | Reduced friction for self-lubricating surfaces. |
| Dielectric Constant | Lowered dielectric constant, making it suitable for electronics. |
Design of Liquid Crystalline Systems (related to fluorobenzoic acids)
The molecular architecture of this compound makes it a suitable candidate for designing liquid crystalline materials nih.gov. The key features for inducing mesophases (liquid crystal phases) are present in its structure: a rigid core, a terminal polar group, and a lateral substituent.
Rigid Core: The benzene ring provides the necessary rigidity, which is fundamental for the anisotropic, ordered alignment of molecules required for liquid crystallinity.
Polar Group: The strong dipole moment of the terminal cyano (–C≡N) group promotes the formation of antiparallel molecular arrangements, which helps in stabilizing nematic and smectic phases.
Lateral Substituent: The fluorine atom acts as a lateral substituent. Its presence can influence the melting point and the stability of the mesophases by modifying the intermolecular spacing and steric interactions between adjacent molecules.
While this specific compound is a precursor, related structures like cyanostilbene derivatives, which incorporate a cyanophenyl group, are known to form liquid crystal phases. mdpi.com The study of these systems reveals how molecular structure dictates the type of mesophase formed. For instance, the shape and number of alkoxy tails attached to a cyanostilbene core can determine whether the material exhibits a smectic or a columnar phase. mdpi.com
Table 2: Phase Transitions in Representative Cyanostilbene-Based Liquid Crystals
| Compound ID | Molecular Shape | Phase Transition Sequence (°C) |
|---|---|---|
| 13-O-4 | Bent | Cr 125 SmC 151 Iso |
| 13-O-34 | Bent | Cr 109 Colh 165 Iso |
| 14-N-345 | Bent | Cr 185 Iso (Cooling: Iso 168 Colh 138 Cr) |
Data sourced from a study on cyanostilbene derivatives, illustrating the role of the cyanophenyl moiety in forming liquid crystal phases. mdpi.com Abbreviations: Cr = Crystalline, SmC = Smectic C, Colh = Hexagonal Columnar, Iso = Isotropic Liquid.
Dyestuff Synthesis and Chromophore Development
This compound is recognized as an important intermediate in the synthesis of dyestuffs. Its utility stems from the strong electron-withdrawing nature of both the cyano and the fluoro groups. In the design of modern organic dyes, a "donor-π-acceptor" (D-π-A) architecture is frequently employed to control the color and photophysical properties. nih.govwisc.edu
In this framework:
An electron-acceptor (A) unit is essential for lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
An electron-donor (D) unit raises the energy of the Highest Occupied Molecular Orbital (HOMO).
A π-conjugated bridge connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) upon light absorption.
The energy difference (band gap) between the HOMO and LUMO determines the wavelength of light the dye absorbs, and thus its color. By using a potent acceptor, the band gap can be significantly reduced, shifting the absorption to longer wavelengths (a bathochromic or red shift). nih.gov
This compound can be chemically modified and incorporated as a powerful electron-accepting moiety in a D-π-A dye. The carboxylic acid group provides a convenient handle for attaching the molecule to other parts of the chromophore or for anchoring the dye to a substrate. Fine-tuning the spectroscopic properties can be achieved by pairing this acceptor with various electron-donating groups. nih.gov
Table 3: Effect of Donor Group on Absorption Maxima in Donor-Acceptor Dyes
| Donor Group | Acceptor Moiety | Max. Absorption (λmax, nm) |
|---|---|---|
| Methoxyaniline | Xanthene | 630 |
| N,N-dimethylaniline | Xanthene | 640 |
| Indole | Xanthene | 700 |
| Pyrrole | Xanthene | 725 |
This table presents representative data showing how changing the donor group on a D-A-D xanthene dye (where the core acts as the acceptor) shifts the absorption wavelength, a principle applicable to dyes derived from cyanofluorophenyl acceptors. mdpi.com
Environmental Research and Biodegradation Studies of Fluorinated Benzoic Acids
Biodegradation Pathways of Fluorinated Aromatic Compounds
The microbial degradation of fluorinated aromatic compounds has been a subject of scientific investigation, with studies primarily focusing on monofluorobenzoates. These compounds serve as models to elucidate the biochemical strategies employed by microorganisms to cleave the stable C-F bond and mineralize the aromatic ring. The position of the fluorine substituent on the benzoic acid ring plays a crucial role in determining the specific metabolic pathway utilized by bacteria.
For instance, the degradation of 4-fluorobenzoate (B1226621) has been shown to proceed via the formation of 4-fluorocatechol (B1207897) in several bacterial strains, including Alcaligenes, Pseudomonas, and Aureobacterium. In some cases, an alternative pathway involving the initial conversion to 4-hydroxybenzoate (B8730719) with subsequent formation of 3,4-dihydroxybenzoate has been identified in Aureobacterium sp. strain RHO25. nih.gov In this pathway, stoichiometric release of fluoride (B91410) is observed. nih.gov
The degradation of 2-fluorobenzoate (B1215865) and 3-fluorobenzoate (B1230327) often leads to the accumulation of dead-end metabolites. nih.gov For example, 2-fluoro-cis,cis-muconic acid has been identified as a dead-end product in the catabolism of 2- and 3-fluorobenzoate by Pseudomonas sp. B13. nih.gov The metabolism of 3-fluorobenzoate can be particularly problematic as it can lead to the formation of the toxic intermediate 3-fluorocatechol (B141901). nih.gov
In the context of 4-Cyano-2-fluorobenzoic acid, it is plausible that microorganisms would initially target either the carboxyl or the cyano group. The degradation of aromatic nitriles is known to proceed through the action of nitrilase enzymes, which convert the nitrile group directly to a carboxylic acid. If the cyano group were to be hydrolyzed first, the resulting compound would be a fluorinated phthalic acid derivative, which would then need to be further degraded. Alternatively, initial attack on the aromatic ring could occur.
Table 1: Examples of Bacterial Strains and their Degradation Pathways for Fluorobenzoic Acids
| Bacterial Strain | Substrate | Key Intermediates | Reference |
| Pseudomonas sp. B13 | 4-Fluorobenzoate | 4-Fluorocatechol | nih.gov |
| Aureobacterium sp. RHO25 | 4-Fluorobenzoate | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | nih.gov |
| Pseudomonas sp. B13 | 2-Fluorobenzoate | 2-Fluoro-cis,cis-muconic acid (dead-end) | nih.gov |
| Pseudomonas sp. B13 | 3-Fluorobenzoate | 3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid (dead-end) | nih.gov |
Microbial Degradation Mechanisms and Enzymatic Dehalogenation Processes
The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in the biodegradation of fluorinated aromatic compounds. Microorganisms have evolved a variety of enzymatic mechanisms to achieve this. The initial stages of degradation typically involve the activation of the aromatic ring by dioxygenase enzymes, which introduce hydroxyl groups onto the ring, making it more susceptible to cleavage.
In aerobic pathways, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are key enzymes that cleave the aromatic ring of catecholic intermediates. jbarbiomed.com The type of ring cleavage, whether ortho or meta, is crucial for the subsequent metabolism of the molecule. jbarbiomed.com For fluorinated substrates, the choice of cleavage pathway can determine whether defluorination occurs productively or leads to the formation of inhibitory metabolites. During the cometabolism of 2-fluorobenzoate, for instance, fluoride can be eliminated during the initial dioxygenation step. nih.gov
Dehalogenases are enzymes that directly catalyze the cleavage of carbon-halogen bonds. While much of the research has focused on chloro- and bromo-compounds, fluoroacetate (B1212596) dehalogenases have been identified that cleave the C-F bond in fluoroacetate. The direct enzymatic removal of fluoride from an aromatic ring is considered more challenging due to the high strength of the C-F bond.
The degradation of the nitrile group in aromatic nitriles is catalyzed by nitrilases. These enzymes hydrolyze the nitrile directly to a carboxylic acid and ammonia, bypassing the formation of an amide intermediate. nih.gov A nitrilase from Nocardia sp. has been shown to be specific for nitrile groups attached to a benzene (B151609) ring and can tolerate various ring substituents, with the notable exception of most ortho-substituents, although fluorine at the ortho position was found to be compatible with activity. nih.gov This suggests that a nitrilase could potentially hydrolyze the cyano group of this compound.
Identification and Environmental Fate of Metabolites
The identification of metabolic intermediates is crucial for elucidating biodegradation pathways and assessing the environmental fate of a compound. In the case of fluorinated benzoic acids, a common strategy is the formation of fluorinated catechols, which are then subject to ring cleavage. nih.govnih.gov However, these fluorinated intermediates can sometimes be more toxic or persistent than the parent compound.
As mentioned, the degradation of 2- and 3-fluorobenzoate can lead to the accumulation of 2-fluoro-cis,cis-muconic acid, a dead-end metabolite that is not further metabolized by the organism. nih.gov The accumulation of such dead-end products can halt the degradation process and lead to the persistence of fluorinated organic matter in the environment. Similarly, the formation of toxic intermediates like 3-fluorocatechol can inhibit microbial activity. nih.gov
The environmental fate of this compound would be largely determined by the nature of its initial transformation products. If the cyano group is hydrolyzed to a carboxyl group, the resulting difunctional fluorinated aromatic acid would likely be subject to pathways similar to those for other fluorinated benzoic acids. If defluorination occurs early in the pathway, the resulting cyanobenzoic acid would likely be more readily biodegradable. However, if recalcitrant fluorinated intermediates are formed, they could persist in the environment.
Influence of Environmental Factors on Degradation Kinetics and Persistence
The rate and extent of biodegradation of fluorinated aromatic compounds in the environment are influenced by a variety of factors, including the presence of a suitable microbial population, temperature, pH, and the availability of other nutrients and co-substrates.
The degradation of some fluorinated compounds may not occur when they are the sole source of carbon and energy. In such cases, the process of cometabolism, where the degradation of the target compound is facilitated by the presence of another growth-supporting substrate, can be significant. nih.gov For example, the co-metabolic degradation of monofluorobenzoates by a mixed soil population was enhanced by the presence of glucose. nih.gov
Strategies for Remediation of Fluorinated Aromatic Contaminants
The remediation of sites contaminated with persistent fluorinated organic compounds presents significant challenges. A range of physical, chemical, and biological technologies have been explored for the treatment of water and soil contaminated with these substances.
Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is a potentially cost-effective and environmentally friendly approach. Bioaugmentation, the introduction of specific microorganisms with the desired degradative capabilities to a contaminated site, and biostimulation, the modification of the environment to stimulate the activity of indigenous microorganisms, are two common bioremediation strategies. For fluorinated compounds, the success of bioremediation depends on the presence of organisms that can cleave the C-F bond and completely mineralize the compound.
Non-destructive methods such as adsorption onto activated carbon and filtration have been shown to be effective for the removal of some perfluorinated compounds from water. cswab.org However, these methods only transfer the contaminant from one phase to another and require further treatment or disposal of the spent adsorbent.
Destructive technologies, such as incineration at high temperatures, can mineralize fluorinated compounds but are energy-intensive and can lead to the formation of hazardous byproducts if not properly controlled. cswab.org Advanced oxidation processes, which generate highly reactive radicals to break down organic contaminants, have also been investigated for the degradation of fluorinated compounds.
For a compound like this compound, a successful remediation strategy would likely involve a combination of approaches. For example, a pre-treatment step to chemically modify the molecule to make it more amenable to biodegradation could be followed by a biological treatment process.
Future Research Directions and Emerging Trends for 4 Cyano 2 Fluorobenzoic Acid
Development of Sustainable and Atom-Economical Synthetic Methodologies
Traditional synthetic routes to 4-Cyano-2-fluorobenzoic acid and its derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. guidechem.com Future research is increasingly directed towards developing "green" and efficient synthetic protocols that align with the principles of sustainable chemistry.
Key areas of development include:
Catalytic Systems: The exploration of novel catalysts, including transition metal and organocatalysts, to facilitate the direct C-H functionalization of simpler precursors, thereby reducing the number of synthetic steps.
Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety, and higher yields compared to batch processing, while also minimizing solvent usage and energy consumption.
Electrochemical Synthesis: Electrosynthesis presents a promising green alternative, using electricity to drive chemical reactions. For instance, the electrocarboxylation of related nitrile compounds using captured CO2 as a C1 source represents a highly atom-economical and sustainable approach to synthesizing carboxylic acids. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems to perform specific transformations offers high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis. Future work could focus on engineering enzymes for the specific cyanation or carboxylation of fluorinated aromatic substrates.
A comparison of traditional versus emerging synthetic paradigms is outlined below.
| Feature | Traditional Synthesis (e.g., Sandmeyer Reaction) | Sustainable Methodologies (e.g., Electrosynthesis) |
| Reagents | Often involves stoichiometric, hazardous reagents (e.g., cyanide salts). researchgate.net | Utilizes greener reagents, electricity, and captured CO2. mdpi.com |
| Byproducts | Can generate significant amounts of toxic waste. | Minimal waste generation, higher atom economy. researchgate.net |
| Conditions | May require harsh temperatures and pressures. | Typically proceeds under mild experimental conditions. mdpi.com |
| Efficiency | Can suffer from multi-step processes and lower overall yields. | Aims for fewer steps and improved yields. rsc.org |
Rational Design of Targeted Therapeutics Utilizing the this compound Scaffold
The this compound motif is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals. thermofisher.comfishersci.com A prominent example is its role as a precursor to Finafloxacin, a novel fluoroquinolone antibiotic. researchgate.net Future research will leverage the unique properties of this scaffold for the rational design of new targeted therapeutics.
The strategic importance of its functional groups includes:
Fluorine Atom: The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and lipophilicity, which influences its absorption and distribution in the body.
Cyano Group: This group can act as a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets. It can also serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's electronic and steric properties.
Carboxylic Acid: This functional group provides a key handle for derivatization, allowing the scaffold to be linked to other molecular fragments to build complex and potent drug candidates.
Emerging trends in this area involve the use of fragment-based drug discovery (FBDD), where small, fluorinated fragments are screened for binding to protein targets. einpresswire.com The this compound scaffold is an ideal candidate for the development of such fragment libraries to accelerate the discovery of new lead compounds for a variety of diseases.
Exploration of Advanced Functional Materials with Tailored Properties
The distinct electronic properties and rigid structure of this compound make it an attractive building block for the synthesis of advanced functional materials. guidechem.com Research in this area is focused on creating materials with precisely controlled architectures and tailored physical and chemical properties.
Potential applications include:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The fluorine and cyano functionalities lining the pores can be used to tune the framework's affinity for specific gases or small molecules, leading to applications in gas storage, separation, and catalysis.
High-Performance Polymers: As a monomer, this compound can be incorporated into polymers such as polyamides or polyesters. The presence of fluorine can impart high thermal stability, chemical resistance, and low dielectric constants, making these materials suitable for applications in electronics and aerospace. The polar cyano group can enhance intermolecular interactions, influencing the material's mechanical strength and optical properties.
Liquid Crystals: The rigid, rod-like shape and dipolar nature of molecules derived from this scaffold are conducive to the formation of liquid crystalline phases. The cyano and fluoro substituents strongly influence the molecule's dipole moment and polarizability, which are critical parameters for designing advanced liquid crystal displays (LCDs).
Integration of Advanced Machine Learning and AI in Predicting Reactivity and Applications
Key applications of AI and ML include:
Reactivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely outcomes and optimal conditions for reactions involving the carboxylic acid, cyano, or fluoroaromatic moieties of the molecule. This aids in designing more efficient and sustainable synthetic routes.
Property Prediction: AI algorithms can predict the physicochemical and biological properties of novel compounds derived from the this compound scaffold. nih.gov This includes predicting drug-like properties (e.g., absorption, distribution, metabolism, excretion, toxicity) or material characteristics (e.g., thermal stability, electronic properties), allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target or material application. These models can explore a vast chemical space to identify novel structures with high potential. optibrium.com
Comprehensive Toxicological and Ecotoxicological Profiling for Environmental Safety
As the applications of this compound expand, a thorough understanding of its toxicological and ecotoxicological profile is essential for ensuring human health and environmental safety. Current safety data indicates that the compound is harmful if swallowed and can cause serious skin and eye irritation. thermofisher.comnih.gov
Future research must focus on a more comprehensive assessment:
Human Toxicology: Beyond acute toxicity, detailed studies on genotoxicity, carcinogenicity, and reproductive toxicity are needed to establish a complete safety profile for occupational handling and potential exposure.
Environmental Fate: The compound is water-soluble and expected to be mobile in the environment. thermofisher.comfishersci.com Research is required to determine its biodegradability in soil and aquatic systems, its potential for bioaccumulation, and the identity of its degradation products. While some data suggests it is not persistent, other classifications indicate it may pose a hazard to water, highlighting the need for clarification. thermofisher.comsigmaaldrich.comsigmaaldrich.com
Ecotoxicology: There is a lack of specific data on the effects of this compound on aquatic and terrestrial organisms. Studies on representative species (e.g., algae, daphnia, fish) are crucial. Research on related fluorinated carboxylic acids has shown that toxicity can be significant and varies with structure, indicating that the ecotoxicological impact of this specific compound cannot be assumed to be negligible. vliz.benih.govacs.org
| Parameter | Current Knowledge | Future Research Needs |
| Acute Human Toxicity | Harmful if swallowed; skin/eye irritant. fishersci.comnih.gov | Chronic exposure effects (carcinogenicity, reproductive toxicity). |
| Environmental Mobility | Likely mobile due to water solubility. thermofisher.comfishersci.com | Adsorption/desorption behavior in different soil types. |
| Persistence | Unlikely to be persistent. thermofisher.comfishersci.com | Definitive biodegradation pathways and rates in various media. |
| Ecotoxicity | No specific data available. | Acute and chronic toxicity testing on key aquatic and terrestrial indicator species. |
Expansion into Novel Bioorthogonal Applications and Chemical Probes
Bioorthogonal chemistry refers to reactions that can be performed in living systems without interfering with native biological processes. The development of chemical probes based on the this compound scaffold represents a promising frontier.
Future directions could involve:
Development of 19F NMR Probes: The fluorine atom provides a unique spectroscopic handle. The compound could be incorporated into larger molecules designed to interact with a specific biomolecule (e.g., an enzyme or receptor). Changes in the 19F Nuclear Magnetic Resonance (NMR) signal upon binding would allow for the monitoring of these interactions in complex biological samples.
Functionalization for Bio-Ligation: The carboxylic acid group can be readily modified to attach bioorthogonal handles, such as alkynes or azides. This would create a versatile probe that can be "clicked" onto reporter molecules (e.g., fluorescent dyes or affinity tags) within a cellular environment, enabling applications in biological imaging and proteomics.
Novel Ligation Chemistries: The cyano group, while not a conventional bioorthogonal handle, could be explored for novel ligation reactions. Research into developing new bioorthogonal transformations that specifically target the cyano functionality could create unique tools for chemical biology. While fluorinated benzoic acids have been used as tracers in geological applications, adapting these principles to biological systems could yield powerful new diagnostic and research tools. google.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-cyano-2-fluorobenzoic acid, and how do they influence its reactivity in synthetic workflows?
- Answer : The compound has a molecular formula C₈H₄FNO₂ and molecular weight 165.12 g/mol (CAS 164149-28-4) . The cyano (-CN) and fluorine substituents at the 4- and 2-positions, respectively, create electron-withdrawing effects, influencing its acidity (pKa ~2.5–3.0 for the carboxylic acid group) and reactivity in nucleophilic substitution or coupling reactions. These properties are critical for designing esterification or amidation reactions, where the fluorine atom’s ortho-directing effects must be considered .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer : Fluorination of precursor benzoic acids via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents) is a key step. For example, fluorination of 4-cyano-2-chlorobenzoic acid under microwave-assisted conditions can improve yield and reduce side reactions. Post-synthetic purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : The compound poses risks of skin/eye irritation (R36/37/38) and acute toxicity if ingested (R22). Safety measures include using fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -COOH groups). For example, resolving torsional strain caused by the ortho-fluorine substituent requires high-resolution data (θ > 25°) and iterative refinement to minimize R-factor discrepancies .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic aromatic substitution. Molecular dynamics simulations further analyze solvation effects in aqueous or DMSO environments, critical for drug design applications .
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Answer : Discrepancies in NMR (e.g., unexpected splitting due to fluorine coupling) or IR spectra (e.g., -CN stretching frequency shifts) require cross-validation:
- NMR : Use ¹⁹F-decoupled experiments and compare with computed chemical shifts (GIAO method).
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of fluorine (m/z +19) from impurities.
- XRD : Confirm crystallinity to rule out polymorphism .
Q. What challenges arise when using this compound as a pharmacophore in medicinal chemistry?
- Answer : The fluorine atom’s steric and electronic effects can hinder target binding if not optimized. For instance, in kinase inhibitors, fluorine’s electronegativity may disrupt hydrogen-bond networks. Mitigation strategies include:
- SAR Studies : Synthesize analogs with -Cl or -CF₃ at the 2-position.
- Co-crystallization : Validate binding modes with protein targets using cryo-EM or XRD .
Q. How can reaction conditions be optimized for synthesizing this compound-based polymers?
- Answer : Radical polymerization or condensation reactions require precise control of temperature and catalysts. For example, using AIBN as an initiator in DMF at 70°C achieves higher molecular weights. Monitor reaction progress via GPC and DSC to assess thermal stability and glass transition temperatures (Tg) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the solubility of this compound in polar solvents?
- Answer : Discrepancies may arise from impurities or measurement techniques. Standardize protocols:
- Gravimetric Analysis : Saturate solvents (e.g., DMSO, THF) at 25°C, filter, and evaporate to determine residual mass.
- UV-Vis Spectroscopy : Compare absorbance at λ_max (e.g., 270 nm) against calibration curves. Contradictions in literature (e.g., solubility in methanol) may stem from hydration states or crystallinity differences .
Methodological Recommendations
- Crystallography : Use SHELX for high-precision refinement of fluorine-containing structures, accounting for anisotropic displacement parameters .
- Synthesis : Prioritize microwave-assisted fluorination to reduce reaction times and byproducts .
- Computational Modeling : Validate DFT results with experimental spectroscopic data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
